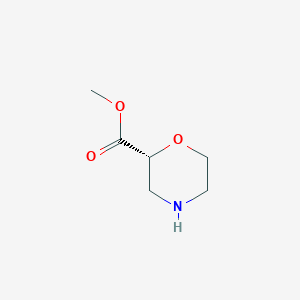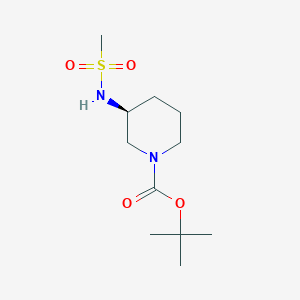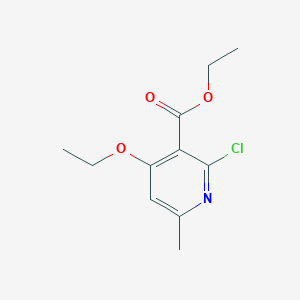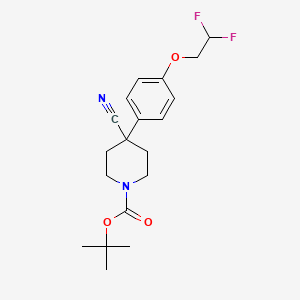
Ácido 5-(4-(Trifluorometil)fenil)picolínico
Descripción general
Descripción
5-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid with a trifluoromethyl group and a phenyl group attached . It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 5-(4-(Trifluoromethyl)phenyl)picolinic acid often involves nucleophilic substitution reactions . For instance, one synthesis method involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)pyridine with butyllithium .Molecular Structure Analysis
The molecular structure of 5-(4-(Trifluoromethyl)phenyl)picolinic acid features a carboxylic acid group and a trifluoromethyl substituent situated para to one another on the aromatic ring .Chemical Reactions Analysis
Trifluoromethylpyridines, such as 5-(4-(Trifluoromethyl)phenyl)picolinic acid, are often used in the synthesis of agrochemicals and pharmaceuticals . They can undergo various chemical reactions, including palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
5-(4-(Trifluoromethyl)phenyl)picolinic acid has a molecular weight of 267.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
- Ácido 5-(Trifluorometil)picolínico (abreviado como 5-TFMPA) sirve como un ligando versátil en la química de coordinación. Los investigadores han sintetizado complejos metálicos coordinando este ligando con metales de transición como el renio (Re) u otros metales de transición. Estos complejos exhiben propiedades fotofísicas interesantes y pueden explorarse para aplicaciones en materiales luminiscentes, catálisis e imagenología biológica .
- Los científicos han investigado las posibles actividades antitumorales de los complejos de renio que contienen ligandos 5-TFMPA. Por ejemplo, el complejo fac-[Re(Dfpc)(CO)3(Py)] mostró efectos anticancerígenos in vitro prometedores. Se necesitan estudios adicionales para explorar su mecanismo de acción y posibles aplicaciones terapéuticas .
- Los átomos de flúor en el grupo trifluorometilo hacen que 5-TFMPA sea un fluoróforo útil. Los investigadores lo han utilizado como una sonda fluorescente para la imagenología celular y el seguimiento. Sus propiedades de emisión únicas pueden ayudar a visualizar procesos biológicos y detectar componentes celulares específicos .
- 5-TFMPA puede incorporarse a moléculas orgánicas durante los procesos de síntesis. Los químicos medicinales pueden usarlo como un bloque de construcción para crear nuevos candidatos a fármacos. Su grupo trifluorometilo puede mejorar la lipofilia y alterar las propiedades farmacocinéticas .
- Los investigadores han explorado 5-TFMPA como un conector en la construcción de marcos metal-orgánicos (MOFs). Los MOFs son materiales porosos con aplicaciones en almacenamiento de gas, separación y catálisis. Las propiedades únicas de 5-TFMPA contribuyen al diseño de MOFs funcionales .
- Las propiedades de absorción y emisión de 5-TFMPA han llamado la atención para los estudios fotofísicos. Puede incorporarse a materiales luminiscentes, como OLED (diodos orgánicos emisores de luz) o sensores. Su comportamiento de fluorescencia puede ajustarse modificando el entorno circundante o incorporándolo en diferentes matrices .
Complejos Metálicos y Química de Coordinación
Estudios Antitumorales
Sondas Fluorescentes y Agentes de Imagenología
Síntesis Orgánica y Química Medicinal
Marcos Metal-Orgánicos (MOFs)
Estudios Fotofísicos y Materiales Luminiscentes
En resumen, Ácido 5-(4-(Trifluorometil)fenil)picolínico ha encontrado aplicaciones en química de coordinación, investigación antitumoral, imagenología fluorescente, síntesis orgánica, MOFs y fotofísica. Su grupo trifluorometilo único contribuye a su versatilidad y posible impacto en varios dominios científicos . Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNNWUEMMTZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680775 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762287-48-9 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)
![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)
![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)




![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)




